molecular formula C15H20O2 B13606037 2,2-Dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid

2,2-Dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid

Cat. No.: B13606037
M. Wt: 232.32 g/mol
InChI Key: IRFJKUUWBOCAIT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid is an organic compound with a complex structure that includes a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with acetylacetone under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid is unique due to its specific structural features, which include a tetrahydronaphthalene moiety and a propanoic acid group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C15H20O2/c1-15(2,14(16)17)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9,12H,5,7-8,10H2,1-2H3,(H,16,17)

InChI Key

IRFJKUUWBOCAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCC2=CC=CC=C12)C(=O)O

Origin of Product

United States

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